Cas no 88337-96-6 (15-Acetyldeoxynivalenol Standard)

15-Acetyldeoxynivalenol Standard structure
88337-96-6 structure
Nombre del producto:15-Acetyldeoxynivalenol Standard
Número CAS:88337-96-6
MF:C17H22O7
Megavatios:338.352385997772
MDL:MFCD00083218
CID:728470
PubChem ID:24890561

15-Acetyldeoxynivalenol Standard Propiedades químicas y físicas

Nombre e identificación

    • Trichothec-9-en-8-one,15-(acetyloxy)-12,13-epoxy-3,7-dihydroxy-, (3a,7a)-
    • 15-Acetyl Deoxynivalenol
    • 15-ACETOXY-3ALPHA,7ALPHA-DIHYDROXY-12,13-EPOXYTRICHOTHEC-9-EN-8-ONE
    • 15Acetyldeoxynivalenol
    • 15-Acetyldeoxynivalenol solution
    • 15-ACDON
    • 15-acetoxy-3,7-dihydroxy-12,13-epoxytrichothec-9-en-8-one
    • 15-acetyl
    • 15-Acetyl-4-deoxynivalenol
    • 15-ACETYLVOMITOXIN
    • 15-ADON
    • 15-O-acetyl-4-deoxynivalenol
    • 3-ACETYL-D3-DEOXYNIVALENOL
    • Deoxynivalenol 15-Acetate
    • DON-15-acetate
    • 15-Acetyldeoxynivalenol Standard
    • (3α,7α)-15-(Acetyloxy)-12,13-epoxy-3,7-dihydroxytrichothec-9-en-8-one (ACI)
    • Spiro[2,5-methano-1-benzoxepin-10,2′-oxirane], trichothec-9-en-8-one deriv. (ZCI)
    • 15-Acetyldeoxynivalenol
    • 15-DON
    • 15DON
    • 15-Acetyl-deoxynivalenol 100 microg/mL in Acetonitrile
    • 15-Acetyldeoxynivalenol, reference material
    • [(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
    • 15-Acetyl Deoxynivalenol (~90%)
    • DTXSID20891851
    • CHEMBL468823
    • 15-monoacetyldeoxynivalenol
    • 0430X4R3Z1
    • 15-acetyl-DON
    • 15-O-Acetyl-4-deoxynivalenol from Fusarium graminearum
    • AKOS015913371
    • Acetyldeoxynivalenol, 15-
    • Q26840875
    • 15-(acetyloxy)-12,13-epoxy-3alpha,7alpha-dihydroxytrichothec-9-en-8-one
    • (3alpha,7alpha)-15-(acetyloxy)-12,13-epoxy-3,7-dihydroxytrichothec-9-en-8-one
    • 88337-96-6
    • 1ST7214
    • CS-0099690
    • 15-O-Acetyl-4-deoxynivalenol solution in Acetonitrile, 100ug/mL
    • UNII-0430X4R3Z1
    • 15-Acetyl-deoxynivalenol 99%
    • 15-Acetyl-deoxynivalenol
    • HY-N6683
    • 1ST7214-100A
    • 3alpha,7alpha-dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-15-yl acetate
    • Trichothec-9-en-8-one, 15-(acetyloxy)-12,13-epoxy-3,7-dihydroxy-, (3-alpha,7-alpha)-
    • CHEBI:146194
    • VOMITOXIN 15-ACETATE
    • 3.ALPHA.,7.ALPHA.)-15-(ACETYLOXY)-12,13-EPOXY-3,7-DIHYDROXYTRICHOTHEC-9-EN-8-ONE
    • 15-Acetoxy-12,13-epoxy-3,7-dihydroxy-9-trichothecen-8-one
    • FT-0661205
    • (3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate
    • NS00018329
    • PD054630
    • IDGRYIRJIFKTAN-UHFFFAOYSA-N
    • Trichothec-9-en-8-one, 15-(acetyloxy)-12,13-epoxy-3,7-dihydroxy-, (3-.alpha.,7-.alpha.)-
    • CHEBI:169241
    • LS-14596
    • G91266
    • MDL: MFCD00083218
    • Renchi: 1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1
    • Clave inchi: IDGRYIRJIFKTAN-HTJQZXIKSA-N
    • Sonrisas: C[C@@]12C[C@@H](O)[C@@H](O[C@@H]3C=C(C)C(=O)[C@@H](O)[C@@]31COC(=O)C)[C@@]12OC1

Atributos calculados

  • Calidad precisa: 338.13700
  • Masa isotópica única: 338.137
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 3
  • Complejidad: 657
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 106A^2
  • Xlogp3: -0.7

Propiedades experimentales

  • Denso: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 185°C-187°C
  • Punto de ebullición: 518.8°C at 760 mmHg
  • Punto de inflamación: Fahrenheit: 35.6 ° f
    Celsius: 2 ° c
  • índice de refracción: 1.595
  • Disolución: Slightly soluble (7.8 g/l) (25 º C),
  • PSA: 105.59000
  • Logp: -0.26690
  • Color / forma: 100 μg/mL in acetonitrile

15-Acetyldeoxynivalenol Standard Información de Seguridad

  • Símbolo: GHS06
  • Palabra de señal:Danger
  • Instrucciones de peligro: H300-H311-H331
  • Declaración de advertencia: P261-P264-P280-P301+P310-P311
  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 23/24/25
  • Instrucciones de Seguridad: 36/37-45-26
  • Rtecs:YD0155000
  • Señalización de mercancías peligrosas: T Xn F
  • Grupo de embalaje:I
  • Condiciones de almacenamiento:−20°C
  • Período de Seguridad:6.1(a)
  • Nivel de peligro:6.1(a)
  • Términos de riesgo:R23/24/25; R36; R20/21/22; R11

15-Acetyldeoxynivalenol Standard Datos Aduaneros

  • Código HS:29329990

15-Acetyldeoxynivalenol Standard PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
A173515-5mg
15-Acetyl Deoxynivalenol (~90%)
88337-96-6
5mg
$ 247.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-213611-1 mg
15-Acetyl-Deoxynivalenol,
88337-96-6
1mg
¥752.00 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A44200-5mg
15-ACETOXY-3ALPHA,7ALPHA-DIHYDROXY-12,13-EPOXYTRICHOTHEC-9-EN-8-ONE
88337-96-6 98%
5mg
¥5378.0 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
34133-1ML
15-Acetyldeoxynivalenol Standard
88337-96-6
1ml
¥5002.23 2023-10-24
LKT Labs
D1761-5 mg
15-Acetyl-deoxynivalenol
88337-96-6 ≥98%, TLC
5mg
$1,391.70 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci23126-1mg
15-Acetyldeoxy Nivalenol
88337-96-6 98%
1mg
¥1058.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
32928-5MG
88337-96-6
5MG
¥6971.9 2023-01-16
TRC
A173515-2.5mg
15-Acetyl Deoxynivalenol (~90%)
88337-96-6
2.5mg
$ 928.00 2023-09-09
TRC
A173515-0.5mg
15-Acetyl Deoxynivalenol (~90%)
88337-96-6
0.5mg
$ 215.00 2022-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-RU031-1mg
15-Acetyldeoxynivalenol Standard
88337-96-6 98%
1mg
¥1306.0 2022-02-28

15-Acetyldeoxynivalenol Standard Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Dichloromethane
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
4.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
7.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Sulfation of deoxynivalenol, its acetylated derivatives, and T2-toxin
Fruhmann, Philipp; et al, Tetrahedron, 2014, 70(34), 5260-5266

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Catalysts: Pyridine Solvents: Dichloromethane
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
5.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Pyridine Solvents: Dichloromethane
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1.5 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Stereoselective luche reduction of deoxynivalenol and three of its acetylated derivatives at C8
Fruhmann, Philipp; et al, Toxins, 2014, 6(1), 325-336

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Triethylamine Solvents: Methanol
3.1 Solvents: Dichloromethane
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Stereoselective luche reduction of deoxynivalenol and three of its acetylated derivatives at C8
Fruhmann, Philipp; et al, Toxins, 2014, 6(1), 325-336

Synthetic Routes 22

Condiciones de reacción
1.1 Catalysts: Pyridine Solvents: Dichloromethane
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
6.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Sulfation of deoxynivalenol, its acetylated derivatives, and T2-toxin
Fruhmann, Philipp; et al, Tetrahedron, 2014, 70(34), 5260-5266

15-Acetyldeoxynivalenol Standard Raw materials

15-Acetyldeoxynivalenol Standard Preparation Products

Proveedores recomendados
PRIBOLAB PTE.LTD
(CAS:88337-96-6)Pribolab®15-Acetyl-Deoxynivalenol
MSS1002
Pureza:99%/99%/99%
Cantidad:10mg/5mg/1mg
Precio ($):Informe/Informe/Informe
Amadis Chemical Company Limited
(CAS:88337-96-6)15-Acetyldeoxynivalenol Standard
A1241480
Pureza:99%
Cantidad:5mg
Precio ($):1081